Mergocriptine
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Overview
Description
Mergocriptine: is a synthetic long-acting ergot derivative and a dopaminergic agonist. It is primarily used in research settings and has shown potential in various therapeutic applications. This compound is known for its ability to interact with dopamine receptors, making it a compound of interest in neurological and psychiatric research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mergocriptine is synthesized through a series of chemical reactions involving ergot alkaloids. The synthetic route typically involves the modification of the ergotamine structure to introduce specific functional groups that enhance its dopaminergic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to remove any impurities and ensure the final product meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Mergocriptine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, alkylating agents, and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
Mergocriptine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ergot derivatives and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes and receptor interactions, particularly in the context of dopamine signaling.
Medicine: Explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Mergocriptine exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the activation of various signaling pathways that regulate neurotransmission, motor control, and other physiological processes. The molecular targets of this compound include dopamine D2 receptors, which play a crucial role in its pharmacological effects .
Comparison with Similar Compounds
Ergotamine: Another ergot derivative with vasoconstrictive properties.
Bromocriptine: A dopaminergic agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia
Uniqueness of Mergocriptine: this compound is unique due to its specific structural modifications that enhance its dopaminergic activity and prolong its duration of action. Unlike other ergot derivatives, this compound has shown a distinct profile in terms of receptor binding affinity and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
81968-16-3 |
---|---|
Molecular Formula |
C33H43N5O5 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39)/t20-,25-,26+,27+,32-,33+/m1/s1 |
InChI Key |
AFFLEALSHYGOOD-NOURLPFCSA-N |
SMILES |
CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N[C@]4(C(=O)N5[C@H](C(=O)N6CCC[C@H]6[C@@]5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Canonical SMILES |
CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Synonyms |
2-CBM 2-methyl-alpha-ergocryptine CBM 36-733 CBM-36-733 CBM36-733 mergocriptine mergocryptine |
Origin of Product |
United States |
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